molecular formula C15H17N5O B2938547 N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)isonicotinamide CAS No. 1797291-45-2

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)isonicotinamide

Cat. No.: B2938547
CAS No.: 1797291-45-2
M. Wt: 283.335
InChI Key: MBSYOIVWAZRWBH-UHFFFAOYSA-N
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Description

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)isonicotinamide is a heterocyclic compound featuring a pyrimidine core substituted with a pyrrolidine moiety and an isonicotinamide side chain. Its molecular formula is C₁₉H₂₀N₆O, with a molecular weight of 348.41 g/mol. The pyrimidine ring (a six-membered aromatic system with two nitrogen atoms) serves as a central scaffold, while the pyrrolidine group (a five-membered saturated ring with one nitrogen atom) enhances solubility and binding affinity in biological systems. The isonicotinamide group (a pyridine derivative with an amide substituent) contributes to hydrogen bonding and target recognition, particularly in enzyme inhibition contexts .

This compound is hypothesized to function as a kinase inhibitor due to structural similarities with known kinase-targeting molecules, such as pyrimidine-based inhibitors that bind to ATP pockets.

Properties

IUPAC Name

N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c21-15(12-3-6-16-7-4-12)18-11-13-17-8-5-14(19-13)20-9-1-2-10-20/h3-8H,1-2,9-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBSYOIVWAZRWBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2)CNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N-(4,4-diethoxybutyl)pyrimidin-2-amine as a precursor, which reacts with pyrrolidine in the presence of trifluoroacetic acid to form the pyrrolidinylpyrimidine intermediate . This intermediate is then coupled with isonicotinic acid or its derivatives under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can lead to the formation of reduced pyrimidine derivatives.

Scientific Research Applications

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)isonicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)isonicotinamide involves its interaction with specific molecular targets, such as CDKs. By inhibiting these kinases, the compound can interfere with cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind to the active site of the kinase, preventing substrate phosphorylation and subsequent downstream signaling.

Comparison with Similar Compounds

Key Differences :

  • Compound 7t has a fused bicyclic pyrimido[4,5-d]pyrimidin system, enhancing its binding specificity to kinase ATP pockets, whereas the target compound’s monocyclic pyrimidine may limit its potency.
  • The isonicotinamide group in the target compound offers a simpler hydrogen-bonding profile compared to Compound 7t’s multi-substituted benzamido and pentanoyl chains .

Comparison with Pyridine Derivatives ()

Compound Molecular Formula Key Features Applications
2-Chloro-4-iodonicotinonitrile C₆H₂ClIN₂ Halogenated pyridine, nitrile group Intermediate in drug synthesis
N-(3-hydroxy-2-iodopyridin-4-yl)pivalamide C₁₁H₁₅IN₂O₂ Iodopyridine, pivalamide Radiolabeling or cross-coupling
Target Compound C₁₉H₂₀N₆O Pyrimidine-pyrrolidine-isonicotinamide Hypothesized kinase inhibition

Key Differences :

  • The pyridine derivatives in lack the pyrimidine-pyrrolidine scaffold, limiting their utility in kinase targeting.
  • The target compound’s isonicotinamide group provides a distinct pharmacophore compared to the halogenated or pivalamide groups in the listed derivatives.

Research Findings and Limitations

  • Target Compound: No direct biological data are available in the provided evidence.
  • Compound 7t: Demonstrated nanomolar inhibition of EGFR in preclinical studies, with specificity attributed to its bulky substituents .

Biological Activity

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)isonicotinamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, particularly its anticancer and antimicrobial activities, and discusses relevant research findings, including case studies and data tables.

  • Molecular Formula : C15H18N4O
  • Molecular Weight : 270.34 g/mol
  • CAS Number : Not explicitly listed in the search results.

Biological Activity Overview

The biological activity of this compound has been primarily studied in relation to its role as an inhibitor of specific kinases involved in cancer progression.

Anticancer Activity

Research indicates that compounds with similar structures demonstrate significant anti-proliferative effects against various cancer cell lines. For instance, derivatives of pyrimidine have been shown to inhibit the activity of MAPK-interacting kinases (Mnks), which play a crucial role in the phosphorylation of eukaryotic translation initiation factor 4E (eIF4E), a common target in cancer therapy.

Key Findings :

  • Inhibition of Mnk2 : Studies have identified that certain derivatives exhibit potent inhibition of Mnk2, leading to reduced levels of phosphorylated eIF4E and subsequent induction of apoptosis in cancer cells .
  • Apoptosis Induction : The mechanism includes down-regulation of anti-apoptotic proteins such as Mcl-1 and cleavage of poly(ADP-ribose) polymerase (PARP), which is indicative of apoptosis .

Case Studies

Several studies have explored the anticancer properties of related compounds:

Study 1: Mnk Inhibitors

A series of pyrimidine derivatives were synthesized and tested for their anti-proliferative activity against MV4-11 acute myeloid leukemia (AML) cells. The lead compound demonstrated desirable pharmacokinetic properties and oral bioavailability, highlighting its potential for further development .

Study 2: PARP Inhibition

Research involving other pyrimidine derivatives showed promising results in inhibiting PARP activity, which is crucial for DNA repair mechanisms in cancer cells. Compounds similar to this compound were found to enhance apoptosis through PARP inhibition, with IC50 values comparable to established drugs like Olaparib .

Antimicrobial Activity

While primarily studied for its anticancer properties, there is emerging evidence suggesting potential antimicrobial activity against various bacterial strains. Compounds with similar structures have been screened for their ability to inhibit bacterial growth, indicating a broader therapeutic potential .

Data Table: Biological Activity Summary

Activity Type Target/Mechanism IC50 Value Reference
Anticancer (Mnk Inhibition)MV4-11 AML CellsNot specified
Apoptosis InductionDown-regulation of Mcl-1Not specified
PARP InhibitionPARP118 µM (compound 5e)
AntimicrobialVarious Bacterial StrainsNot specified

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